N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an amino group, a methyl group, and a phenoxyacetamide moiety. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 2-(sec-butyl)phenol.
Formation of Intermediate: The phenols are reacted with chloroacetyl chloride to form the corresponding chloroacetamides.
Coupling Reaction: The chloroacetamides are then coupled under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions typically involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide: Lacks the sec-butyl group.
N-(3-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide: Contains a tert-butyl group instead of sec-butyl.
Uniqueness
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide is unique due to the presence of the sec-butyl group, which may impart distinct steric and electronic properties, influencing its reactivity and interactions.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-13(2)15-8-5-6-11-18(15)23-12-19(22)21-17-10-7-9-16(20)14(17)3/h5-11,13H,4,12,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPRFYUHWVKYLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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